molecular formula C22H22BrNO6 B2717424 Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384352-14-1

Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2717424
CAS No.: 384352-14-1
M. Wt: 476.323
InChI Key: NLOBSTZNQTVIQB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromine atom, a tert-butyl group, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Esterification: Formation of the ethyl ester group.

    Substitution: Introduction of the tert-butyl group and the nitrophenyl group through substitution reactions.

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-bromo-2-tert-butyl-1-benzofuran-3-carboxylate: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate: Lacks the tert-butyl group, leading to variations in reactivity and applications.

The presence of the nitrophenyl and tert-butyl groups in this compound makes it unique and potentially more versatile in certain applications compared to its analogs.

Properties

IUPAC Name

ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO6/c1-5-28-21(25)19-15-10-18(16(23)11-17(15)30-20(19)22(2,3)4)29-12-13-6-8-14(9-7-13)24(26)27/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOBSTZNQTVIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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